molecular formula C28H35N5O5 B1676752 Morphiceptin CAS No. 74135-04-9

Morphiceptin

Cat. No.: B1676752
CAS No.: 74135-04-9
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
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Mechanism of Action

Target of Action

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that primarily targets the μ-opioid receptor . This receptor is a part of the opioid receptor system in the body, which plays a crucial role in pain perception. This compound has over 1,000 times selectivity for μ- over δ-opioid receptors .

Mode of Action

As a selective μ-opioid receptor agonist, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of pain signals. The analgesic effects of this compound were reversed by naloxone, indicating that the analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The activation of μ-opioid receptors by this compound leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

It is known that when injected intracerebroventricularly (into the ventricular system of the brain), this compound had an analgesic ed50 of 17 nmol per animal

Result of Action

The primary result of this compound’s action is the reduction of pain perception. By activating the μ-opioid receptors, this compound inhibits the transmission of pain signals, leading to an analgesic effect . This makes this compound a potential candidate for the treatment of conditions associated with pain.

Biochemical Analysis

Biochemical Properties

Morphiceptin interacts primarily with the μ-opioid receptor, a G protein-coupled receptor located in the nervous system . The interaction between this compound and the μ-opioid receptor is responsible for its potent analgesic effects . The binding of this compound to the μ-opioid receptor triggers a cascade of biochemical reactions, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .

Cellular Effects

This compound influences various cellular processes primarily through its interaction with the μ-opioid receptor . It can affect cell signaling pathways, particularly those involving cAMP . This compound can also influence gene expression, as the μ-opioid receptor is known to interact with several transcription factors . Additionally, this compound can impact cellular metabolism, particularly in neurons, by modulating the activity of ion channels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the μ-opioid receptor . Upon binding to the receptor, this compound induces a conformational change that allows the receptor to interact with and inhibit adenylate cyclase . This inhibition decreases the levels of cAMP, a secondary messenger involved in many cellular processes . This compound can also influence gene expression by modulating the activity of transcription factors that are regulated by the μ-opioid receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, this compound has been shown to delay the onset of copulation in male rats . It does not affect genital reflexes, sexual motivation, or general motor activity . The temporal effects of this compound are likely due to its interactions with the μ-opioid receptor and the subsequent biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, this compound can produce potent analgesic effects . At higher doses, this compound may lead to side effects such as respiratory depression . The dosage-dependent effects of this compound highlight the importance of careful dosage selection in both preclinical studies and potential clinical applications .

Metabolic Pathways

Like other opioid peptides, this compound is likely to be metabolized by peptidases present in the body

Transport and Distribution

Given its hydrophilic nature and its interactions with the μ-opioid receptor, this compound is likely to be distributed in areas where these receptors are abundant, such as the nervous system

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the μ-opioid receptor. As this receptor is a membrane protein, this compound is likely to be localized at the cell membrane where it can interact with the receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

Morphiceptin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing the SPPS process for higher yields and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Morphiceptin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the phenolic hydroxyl group of the tyrosine residue .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically the desired peptide sequence or its oxidized/reduced forms, depending on the specific reaction conditions employed.

Scientific Research Applications

Pharmacological Properties

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is recognized for its high selectivity for the μ-opioid receptor, which is crucial for mediating analgesic effects without the extensive side effects associated with non-selective opioids.

Structure-Activity Relationships

Research has demonstrated that modifications to the this compound structure can enhance its binding affinity and selectivity. For instance, analogs with substitutions at specific amino acid positions have shown improved μ-receptor binding potency and reduced δ-receptor activity. Notably, one such analog was reported to be approximately 15 times more active than this compound itself in binding assays .

Pain Management

This compound has been evaluated for its efficacy in managing pain conditions. Its ability to selectively activate μ-opioid receptors makes it a candidate for treating acute and chronic pain while minimizing the risk of addiction associated with traditional opioids. Studies involving this compound analogs have indicated promising results in inhibiting electrically evoked smooth muscle contractions, suggesting effective analgesic properties .

Cancer Treatment

Recent investigations have suggested that this compound analogs may play a role in cancer therapy by modulating tumor growth and cell proliferation. The selective action of these peptides on μ-opioid receptors could potentially be harnessed to develop novel cancer treatments that exploit the relationship between opioid signaling and tumor biology .

Use in Dyspnea Management

A notable case study involved the administration of nebulized morphine (which shares similar properties with this compound) to patients with end-stage chronic lung disease and heart failure. The results indicated significant relief from dyspnea, highlighting the utility of opioid peptides in managing respiratory distress .

Comparative Data Table

Application Mechanism Efficacy References
Pain Managementμ-opioid receptor agonismHigh selectivity for pain relief
Cancer TherapyModulation of tumor growth via opioid signalingPromising preclinical results
Dyspnea ManagementNebulized administration for respiratory distressSignificant symptom relief

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s high selectivity for μ-opioid receptors over δ-opioid receptors makes it unique among opioid peptides. This selectivity is crucial for its potent analgesic effects and reduced side effects compared to less selective opioid compounds .

Biological Activity

Morphiceptin, a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH₂, is derived from the enzymatic digestion of bovine beta-casein. It has garnered significant attention due to its selective agonistic activity at the mu-opioid receptor (MOR), making it a valuable subject for research in pain management and opioid pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, analogs, and potential therapeutic applications.

Opioid Receptor Binding Affinity

This compound exhibits a high selectivity for the mu-opioid receptor compared to other opioid receptors. The binding affinity and selectivity of this compound and its analogs have been extensively studied. The following table summarizes key findings regarding the receptor affinities of this compound and its analogs:

Compound Receptor Affinity (nM) Selectivity Ratio (μ/δ) Bioactivity (IC₅₀, nM)
This compound>10,000285-
[Dmt(1), D-Ala(2), D-1-Nal(3)]this compound4900 ± 540-1300 ± 300
[Dmt(1), D-NMeAla(2), D-1-Nal(3)]this compound8600 ± 940-1100 ± 260
H–Tyr–Pro–Phe–Val-NH₂--510 ± 35

Data indicates that this compound has a selectivity ratio of approximately 285 for mu over delta receptors, highlighting its potential for targeted analgesic effects without the broader side effects associated with other opioids .

This compound binds to the mu-opioid receptor through several key interactions. The binding involves:

  • A persistent salt bridge between the α-amino group of the tyrosine residue and Asp147.
  • Hydrogen bonding between the tyrosine hydroxyl group and Ser329.
  • π-stacking interactions between phenylalanine and residues Trp318 and Lys303.

These interactions contribute to this compound's rigidity and specificity, enhancing its potency as an analgesic agent .

Analog Development

Due to this compound's rapid metabolic degradation, researchers have synthesized various analogs to improve stability and efficacy. Notably, modifications at positions one to three have led to compounds that retain or enhance mu-selective activity while reducing central nervous system effects.

Case Study: Peptidomimetics

A recent study introduced peptidomimetics that replace the central proline in this compound with different amino acid structures. One such compound demonstrated approximately six times greater activity at the mu-receptor and twenty times more at the delta-receptor compared to this compound itself . This suggests that structural modifications can significantly influence receptor interaction profiles.

Pain Management

Given its selective action on mu-opioid receptors, this compound and its analogs show promise in treating pain conditions while minimizing side effects such as addiction and respiratory depression commonly associated with traditional opioids . Research indicates potential applications in managing gastrointestinal motility disorders, such as diarrhea-predominant irritable bowel syndrome, due to its peripheral action .

Future Directions

The ongoing development of this compound analogs aims to create safer analgesics with improved pharmacokinetic profiles. Studies are focusing on:

  • Enhancing metabolic stability.
  • Increasing selectivity for specific opioid receptors.
  • Reducing central nervous system penetration.

These advancements could pave the way for new therapeutic options in pain management and other conditions influenced by opioid receptors.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995574
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74135-04-9
Record name Morphiceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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